molecular formula C14H9Cl3F3N3S B15244452 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea

Cat. No.: B15244452
M. Wt: 414.7 g/mol
InChI Key: QSKXHXPOTMYIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, a dichlorophenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2,3-dichloroaniline in the presence of a thiourea reagent. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structural features.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea
  • 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea
  • 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,4-dichlorophenyl)thiourea

Comparison

Compared to these similar compounds, 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea may exhibit unique properties due to the specific positioning of the chlorine atoms on the dichlorophenyl ring. This could influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H9Cl3F3N3S

Molecular Weight

414.7 g/mol

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(2,3-dichlorophenyl)thiourea

InChI

InChI=1S/C14H9Cl3F3N3S/c15-8-2-1-3-10(12(8)17)23-13(24)22-6-11-9(16)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H2,22,23,24)

InChI Key

QSKXHXPOTMYIGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.